methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride
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Overview
Description
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of a pyrazole derivative with an appropriate acylating agent, followed by cyclization and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Scientific Research Applications
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the pyrazolo[1,5-a]pyrazine family, such as:
- Methyl 5-[(4-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H13Cl2N3O2 |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-2-3-10-11(6)5-4-9-7;;/h2-3,7,9H,4-5H2,1H3;2*1H |
InChI Key |
HCTPPZBDIURPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=NN2CCN1.Cl.Cl |
Origin of Product |
United States |
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